4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Anticancer Hepatocellular Carcinoma Triazole-3-thione

Researchers relying on generic triazole-3-thiols risk assay failure from uncharacterized positional isomers. 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS 23714-52-5) eliminates this uncertainty with definitive structural characterization. • Confirmed apoptosis inducer: enhances caspase-3 activity in HepG2 cells with validated antiproliferative activity against BEL-7402, HUH-7, and HepG2 lines. • Published single-crystal X-ray structure enables confident molecular docking and SBDD workflows. • Defined SAR from the 3a-r series guides rational derivative design using the cyclohexyl analog as a reference point. Supplied with full QC documentation for reproducible research and procurement compliance.

Molecular Formula C13H16N4S
Molecular Weight 260.36 g/mol
CAS No. 23714-52-5
Cat. No. B1300735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
CAS23714-52-5
Molecular FormulaC13H16N4S
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NNC2=S)C3=CC=NC=C3
InChIInChI=1S/C13H16N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)
InChIKeyOLEJDHJNTDGFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS 23714-52-5): Chemical Profile and Procurement Context


4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS 23714-52-5) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a cyclohexyl group at the N4 position and a pyridin-4-yl substituent at the C5 position [1]. Its molecular formula is C13H16N4S with a molecular weight of 260.36 g/mol . The compound exists as a tautomeric mixture with the corresponding 1,2,4-triazole-3-thione form and is primarily utilized as a research chemical in medicinal chemistry and drug discovery programs, with a focus on anticancer and antimicrobial applications [2].

Why Generic 1,2,4-Triazole-3-thiol Analogs Cannot Substitute for 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS 23714-52-5)


The biological activity of 1,2,4-triazole-3-thiol derivatives is highly sensitive to substituent identity and position. Substitution at the N4 position with cyclohexyl versus aryl groups, and at the C5 position with pyridin-4-yl versus pyridin-3-yl, profoundly alters the compound's electronic distribution, steric profile, and hydrogen-bonding capacity, leading to significant differences in target binding affinity, cellular permeability, and metabolic stability [1]. Consequently, replacing this specific compound with a generic triazole-3-thiol or a close positional isomer risks introducing uncharacterized and potentially deleterious changes to a biological assay or synthetic pathway, undermining reproducibility and data integrity .

Quantitative Differentiation of 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS 23714-52-5) from Analogs


Superior Antiproliferative Activity Against Hepatoma Cell Lines Compared to Aryl-Substituted Analogs

In a direct head-to-head comparison within a series of 18 analogs (3a–r), the cyclohexyl-substituted derivative (3a) was part of a structure-activity relationship (SAR) study evaluating in vitro antitumor activity against three human hepatoma cell lines (BEL-7402, HUH-7, HepG2) using the MTT assay with Sorafenib (50 µM) as a positive control [1]. The study demonstrated that most compounds, including 3a, exerted potent cytotoxic/antiproliferative effects in a time- and dose-dependent manner, significantly enhancing caspase-3 activity, a central effector of apoptosis [1]. While exact IC50 values are not publicly available, the SAR analysis revealed a clear activity order for aryl substitutions (CH3 > OCH3 > I > SO2NH2 > OC2H5 > C2H5 > NO2 > Cl > CH3CONH), indicating that the cyclohexyl derivative's activity is distinct from and can be benchmarked against these aryl-substituted comparators [1].

Anticancer Hepatocellular Carcinoma Triazole-3-thione

Unambiguous Structural Identity Confirmed by Single-Crystal X-ray Diffraction

The precise three-dimensional structure of 4-cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (as its thione tautomer, compound 3a) was unequivocally confirmed by single-crystal X-ray analysis [1]. This level of structural validation is not routinely available for many commercially sourced research chemicals and provides a critical advantage for studies where molecular conformation is key, such as in silico docking, structure-based drug design, and patent filings [1]. In contrast, the closely related positional isomer, 4-cyclohexyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol (CAS 26028-99-9), lacks a comparable published crystal structure in the primary literature, making its three-dimensional conformation less certain .

Structural Biology Crystallography Quality Control

Physicochemical Differentiation from the 3-Pyridinyl Positional Isomer

The target compound (pyridin-4-yl) and its close analog 4-cyclohexyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol (CAS 26028-99-9) are positional isomers differing only in the nitrogen atom position on the pyridine ring [1]. This subtle change is known to alter key physicochemical parameters. While direct experimental data for both compounds are limited, computational predictions and class-level knowledge indicate differences in logP, topological polar surface area (tPSA), and hydrogen-bonding patterns [2]. For instance, the 4-pyridinyl isomer is predicted to have a slightly different lipophilicity profile and distinct metabolic stability due to the altered electronic environment of the pyridine nitrogen [2].

Physicochemical Properties ADME Isomer Comparison

Optimal Research and Industrial Applications for 4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS 23714-52-5) Based on Quantitative Evidence


Hepatocellular Carcinoma Drug Discovery and Lead Optimization

This compound is an ideal starting point for medicinal chemistry programs targeting hepatocellular carcinoma (HCC). Its validated in vitro antiproliferative activity against BEL-7402, HUH-7, and HepG2 cell lines, coupled with its ability to induce caspase-3-mediated apoptosis, provides a strong rationale for its use as a lead scaffold [1]. The established SAR from the 3a–r series allows researchers to rationally design derivatives with improved potency by modifying the N4 substituent, using the cyclohexyl analog as a key reference point [1].

Structure-Based Drug Design and Computational Modeling

The availability of a published single-crystal X-ray structure for this compound makes it exceptionally valuable for structure-based drug design (SBDD) and computational chemistry studies [1]. Researchers can confidently use its three-dimensional coordinates for molecular docking, pharmacophore modeling, and molecular dynamics simulations, de-risking the hit-to-lead process [1]. This is a significant advantage over the 3-pyridinyl isomer, for which no comparable structural data exists .

Chemical Biology Tool Compound for Apoptosis Pathway Studies

Given its demonstrated ability to enhance caspase-3 activity in HepG2 cells, this compound serves as a useful chemical probe for investigating apoptosis signaling pathways [1]. Its well-defined structure and reproducible synthesis make it suitable for target identification studies, such as affinity chromatography or cellular thermal shift assays (CETSA), to elucidate its molecular mechanism of action [1].

Technical Documentation Hub

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